![molecular formula C16H18O3 B2677231 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 306321-63-1](/img/structure/B2677231.png)
3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a chemical compound with the linear formula C16H18O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is represented by the linear formula C16H18O3 . The molecular weight of this compound is 258.32 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” are not well-documented. It has a molecular weight of 258.32 . More research is needed to fully understand its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Phosphodiesterase II Inhibitors
This compound has been evaluated for its potential as a Phosphodiesterase II (PDE2) inhibitor . In a study, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized, and their biological activities were evaluated as potential PDE2 inhibitors . The alkoxylated 6H-benzo[c]chromen-6-one derivative 1f was found to have the optimal inhibitory potential .
Neurodegenerative Diseases
Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, are the main bioavailable metabolites of ellagic acid (EA), which has shown to be a cognitive enhancer in the treatment of neurodegenerative diseases . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have applications in the treatment of neurodegenerative diseases.
Alzheimer’s Disease (AD)
Ellagic acid (EA), from which this compound is derived, has shown great therapeutic potential in the treatment of Alzheimer’s disease (AD) because of its neuroprotective effects and ability to delay neurodegeneration . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have applications in the treatment of AD.
Parkinson’s Disease (PD)
Similarly, EA has shown potential in the treatment of Parkinson’s disease (PD) . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have applications in the treatment of PD.
Antioxidation
EA has a wide range of pharmacological activities, such as antioxidation . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have antioxidation applications.
Antitumor
EA also has antitumor properties . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have antitumor applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h7-8,10H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBZDJHUHBRAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.